N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide
CAS No.: 100956-66-9
Cat. No.: VC21435550
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100956-66-9 |
|---|---|
| Molecular Formula | C15H17NO4S |
| Molecular Weight | 307.4g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-12-6-9-14(19-2)15(10-12)20-3/h4-10,16H,1-3H3 |
| Standard InChI Key | JRAYUPSJGCRNDR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Introduction
Structural Characterization and Key Functional Groups
N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide comprises two primary structural units:
-
3,4-Dimethoxyphenyl group: A benzene ring substituted with methoxy groups at positions 3 and 4, which enhances electron density and solubility.
-
4-Methylbenzenesulfonamide: A sulfonamide group (–SO₂NH–) linked to a methyl-substituted benzene ring, contributing to hydrophobicity and potential hydrogen-bonding interactions.
| Structural Component | Functional Role |
|---|---|
| 3,4-Dimethoxyphenyl | Electron-donating, improves bioavailability |
| 4-Methylbenzenesulfonamide | Hydrophobic anchor, enables enzyme binding |
Synthesis Pathways and Reaction Mechanisms
The synthesis of sulfonamides typically involves nucleophilic substitution reactions between sulfonyl chlorides and amines. For N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide, a plausible route is:
-
Sulfonyl Chloride Formation: React 4-methylbenzoic acid with chlorosulfonic acid to yield 4-methylbenzenesulfonyl chloride.
-
Amine Coupling: Treat 3,4-dimethoxyaniline with the sulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
Key Reaction Conditions (Inferred from analogous syntheses ):
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (to minimize side reactions) |
| Solvent | Dichloromethane or THF |
| Catalyst/Base | Triethylamine or pyridine |
Comparative Analysis with Related Compounds
Structural Similarity Table
| Compound Name | Key Differences from Target Molecule |
|---|---|
| N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide | – |
| 4-Methylbenzenesulfonamide | Lacks 3,4-dimethoxyphenyl group |
| 3,4-Dimethoxyphenylamine | Absent sulfonamide group |
| Thiazole-Sulfonamide Derivatives (CAS 873010-61-8) | Contains thiazole ring instead of dimethoxyphenyl |
Functional Group Impact
| Feature | Target Molecule | Thiazole Derivative |
|---|---|---|
| Hydrophobicity | High (4-methyl group) | Moderate (thiazole) |
| Electron Donor Capacity | High (methoxy groups) | Moderate (thiazole S) |
| Enzyme Binding | Folate synthesis | Apoptosis induction |
Challenges and Future Research Directions
Synthetic Limitations
-
Purity Issues: Side reactions during sulfonyl chloride formation may reduce yields.
-
Scalability: Large-scale production requires optimized catalysts and solvents.
Biological Optimization
-
Target Profiling: High-throughput screening to identify specific enzyme interactions.
-
Structure-Activity Relationships (SAR): Modifying the methoxy or methyl groups to enhance selectivity.
| Parameter | Predicted Outcome |
|---|---|
| Hepatic Metabolism | Phase II conjugation |
| Renal Excretion | Primary elimination route |
| Acute Toxicity | Low (based on sulfonamide class) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume